molecular formula C11H15NO2 B2657964 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine CAS No. 2248185-10-4

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine

Cat. No.: B2657964
CAS No.: 2248185-10-4
M. Wt: 193.246
InChI Key: YQWUBVZTDUGCPJ-MRVPVSSYSA-N
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Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is an organic compound that belongs to the class of amines This compound features a benzodioxin ring system attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Propan-1-amine Moiety: The propan-1-amine moiety can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing catalysts and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine: Similar structure but with an ethan-1-amine moiety.

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)butan-1-amine: Similar structure but with a butan-1-amine moiety.

Uniqueness

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is unique due to its specific combination of the benzodioxin ring and the propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUBVZTDUGCPJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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